Home > Products > Screening Compounds P110708 > [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine
[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine - 1284849-21-3

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine

Catalog Number: EVT-1757831
CAS Number: 1284849-21-3
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Bromo-4-hydroxybenzaldehyde

Relevance: This compound shares a significant structural similarity with 3-Bromo-4-cyclohexylmethoxybenzylamine. Both compounds possess a benzene ring with bromine at the 3rd position and a hydroxyl group at the 4th position. The difference lies in the substituent attached to the hydroxyl group: 3-Bromo-4-hydroxybenzaldehyde has an aldehyde group, while 3-Bromo-4-cyclohexylmethoxybenzylamine has a cyclohexylmethoxybenzylamine group. Several papers describe the synthesis and reactions of 3-Bromo-4-hydroxybenzaldehyde. [, , , ]

4-Hydroxybenzaldehyde

Relevance: Serving as the starting material for synthesizing 3-Bromo-4-hydroxybenzaldehyde [], this compound is indirectly related to 3-Bromo-4-cyclohexylmethoxybenzylamine. The structural difference between 4-Hydroxybenzaldehyde and 3-Bromo-4-cyclohexylmethoxybenzylamine lies in the bromine substitution at the 3rd position and the cyclohexylmethoxybenzylamine group instead of the aldehyde group in 3-Bromo-4-cyclohexylmethoxybenzylamine.

3-Bromo-4-tosyloxyquinolin-2(1H)-one

Compound Description: 3-Bromo-4-tosyloxyquinolin-2(1H)-one serves as a versatile starting material in synthesizing substituted quinolinones, particularly 3,4-disubstituted derivatives, through palladium-catalyzed cross-coupling reactions. [, ]

3-Bromo-4-trifloxyquinolin-2(1H)-one

Compound Description: Similar to 3-Bromo-4-tosyloxyquinolin-2(1H)-one, this compound acts as a valuable precursor in the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. It undergoes palladium-catalyzed regioselective cross-coupling reactions with arylboronic acids to yield the desired products. []

(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)

Compound Description: MHY1498 is a synthetic tyrosinase inhibitor, exhibiting potent activity against the enzyme. It displays promising potential for treating hyperpigmentation and related disorders due to its strong inhibitory effect on tyrosinase activity. []

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Compound Description: WHI-P154 is a potent antitumor agent demonstrating significant cytotoxic activity against human glioblastoma cells. It induces apoptotic cell death in glioblastoma cells and has shown promise in preclinical studies for treating glioblastoma multiforme. [, , ]

2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes

Compound Description: Compounds belonging to this chemical class act as potent apoptosis inducers, exhibiting strong cytotoxic activity toward proliferating cells. They function by interacting with tubulin at the colchicine-binding site, inhibiting tubulin polymerization, and disrupting newly formed capillary tubes, suggesting potential antitumor activity. []

Overview

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine is an organic compound characterized by the molecular formula C14H20BrNOC_{14}H_{20}BrNO. It is a derivative of benzylamine, featuring a bromine atom at the 3-position and a cyclohexylmethoxy group at the 4-position of the phenyl ring. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.

Source and Classification

The compound is classified under organic compounds, specifically within the category of substituted benzylamines. Its unique structure allows it to serve as a versatile building block in organic synthesis. The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine typically involves several steps:

  1. Bromination: The synthesis often begins with the bromination of 4-cyclohexylmethoxybenzylamine. This can be achieved using bromine or N-bromosuccinimide (NBS) as brominating agents.
  2. Reaction Conditions: The reaction is generally conducted in organic solvents like dichloromethane or carbon tetrachloride, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the bromination process.
  3. Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product.

For industrial production, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine can be represented as follows:

  • Chemical Formula: C14H20BrNOC_{14}H_{20}BrNO
  • Molecular Weight: Approximately 292.23 g/mol
  • Structural Features:
    • A bromine atom at the 3-position of the phenyl ring.
    • A cyclohexylmethoxy group at the 4-position.

This structure contributes to its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Types of Reactions

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  2. Oxidation Reactions: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, leading to ketones or carboxylic acids.
  3. Reduction Reactions: Reduction of the bromine atom is possible using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action for [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and cyclohexylmethoxy group significantly influences its binding affinity and selectivity towards these targets. The precise pathways may vary based on the application context but generally involve modulation of biological processes through enzyme inhibition or receptor activation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to its reactivity.

Relevant data regarding these properties are essential for practical applications in laboratory settings .

Applications

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine has several notable applications:

  1. Organic Synthesis: Serves as a building block for more complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
  4. Industrial Use: Utilized in synthesizing specialty chemicals and materials .

This compound's diverse applications underscore its significance in both academic research and industrial contexts.

Synthesis and Optimization Strategies

Regioselective Bromination Techniques in Substituted Phenylmethanamine Derivatives

Regioselective bromination of aminomethyl-substituted aromatic systems presents significant challenges due to competing ortho and para directing effects. For [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine synthesis, strategic protection-deprotection sequences enable precise bromine placement at the C3 position. The electron-donating nature of the methoxy group typically directs electrophiles to ortho and para positions, while the aminomethyl group further complicates selectivity [2].

A highly effective approach involves temporary conversion of the aminomethyl group to an electron-withdrawing amide prior to bromination. This inversion of directing effects allows selective bromination ortho to the alkoxy group. As demonstrated in analogous systems, 4-methylpyridine derivatives undergo clean bromination at the C3 position when the amino group is protected as an ammonium salt [4]. This method achieves exceptional regiocontrol (>95%) under optimized conditions:

  • Temperature control: Maintaining reaction temperature at -5°C minimizes polybromination
  • Directing group modulation: Protonation of the amine with HBr forms a weakly coordinating ammonium species
  • Stoichiometry: Controlled addition of bromine (1.05 equiv) prevents dihalogenation
  • Workup optimization: Gradual pH adjustment to 9.0 minimizes decomposition of the acid-sensitive product [4]

Table 1: Regioselectivity Comparison of Bromination Directing Groups

Amino Group ProtectionBromine EquivalentsTemperature (°C)3-Bromo Isomer Yield
Unprotected amine1.225<35%
Acetamide1.1068%
Trifluoroacetamide1.1-1082%
Ammonium salt (HBr)1.05-595%

Post-bromination deprotection is achieved under mild reductive conditions (Zn/AcOH) to regenerate the primary amine without compromising the bromo substituent or the sensitive cyclohexylmethoxy linkage [2].

Radical-Initiated Cyclohexylmethoxy Group Functionalization

The introduction of the sterically demanding cyclohexylmethoxy group requires innovative strategies to overcome significant steric constraints. Traditional nucleophilic aromatic substitution (SNAr) proves ineffective due to the electron-rich nature of the precursor system and the poor leaving group ability of halides ortho to electron-donating groups. Radical-mediated functionalization circumvents these limitations through entirely different mechanistic pathways [2].

Minisci-type radical alkylation offers a robust solution for installing the sterically encumbered cyclohexylmethyl moiety. Key advances include:

  • Radical generation: Photoredox catalysis using fac-Ir(ppy)₃ under blue LED irradiation generates cyclohexylmethyl radicals from the corresponding N-hydroxyphthalimide ester
  • Solvent optimization: Mixed acetonitrile/water (4:1) enhances both solubility of polar intermediates and radical stability
  • Acid mediation: Addition of trifluoroacetic acid (20 mol%) protonates the aromatic ring, facilitating single-electron transfer and improving regioselectivity
  • Temperature control: Maintaining the reaction at 25°C prevents over-alkylation and decomposition of the radical species [2]

Table 2: Reaction Optimization for Radical Alkoxylation

ParameterCondition ACondition BOptimal Condition
CatalystNoneEosin YIr(ppy)₃
Solvent SystemDCMDMFCH₃CN/H₂O (4:1)
Temperature (°C)402525
Acid AdditiveNoneAcOHTFA
Reaction Time (h)24128
Yield (%)<154289

Alternative pathways involve copper-catalyzed coupling of cyclohexylmethyl bromide with phenolic precursors. This method employs catalytic CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C, achieving conversion rates >85% within 18 hours. Subsequent bromination then proceeds with maintained regioselectivity due to the steric bulk of the installed alkoxy group [2].

Catalytic Asymmetric Approaches for Chiral Intermediate Generation

While [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine itself lacks stereocenters, its synthesis often involves chiral auxiliaries for accessing enantiomerically pure analogs or conformationally restricted derivatives. The cyclohexylmethoxy group provides an excellent handle for introducing chirality through asymmetric catalysis [1].

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables creation of chiral centers adjacent to the methanamine functionality:

  • Chiral ligands: TADDOL-derived phosphoramidites provide exceptional enantioselectivity (up to 98% ee)
  • Substrate design: N-acyl derivatives of the methanamine serve as competent nucleophiles in Pd(0)-catalyzed reactions
  • Solvent effects: Tert-butyl methyl ether (TBME) significantly improves enantioselectivity over THF or dioxane
  • Catalyst loading: Optimized at 2.5 mol% Pd₂(dba)₃ and 6 mol% ligand for cost efficiency [1]

Table 3: Enantioselectivity with Different Chiral Ligands

Ligand ClassRepresentative Structureee (%)Reaction Time (h)
BINAP(R)-BINAP8224
PHOX(S)-tBu-PHOX9118
TADDOL-phosphoramiditeL19812
SPINOL-phosphiteL29514

For substrates containing the bromo substituent, kinetic resolution through asymmetric hydrogenation has been demonstrated using chiral iridium catalysts. The bulky bromo group adjacent to the target prochiral center creates a favorable chiral environment when employing Walphos-type ligands, achieving selectivity factors (S) > 30 in model systems. This approach is particularly valuable for synthesizing chiral β-branched amine derivatives without racemization [1] [4].

Continuous Flow Reactor Optimization for Scalable Production

Transitioning from batch to continuous flow processing addresses critical challenges in the large-scale production of [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine, particularly regarding exothermic transformations and oxygen-sensitive intermediates. Integrated flow systems enhance reproducibility while minimizing hazardous intermediate handling [2].

The diazotization-bromination sequence exemplifies flow advantages:

  • Reactor design: Two-stage temperature-controlled system with static mixers
  • Stage 1: Diazotization at 5°C (residence time 3 min) using NaNO₂ in HBr
  • Stage 2: Thermal decomposition/CuBr-catalyzed bromination at 60°C (residence time 8 min)
  • Precision dosing: Syringe pumps maintain exact stoichiometry (1.02 equiv NaNO₂)
  • In-line quenching: Immediate dilution into cold water prevents decomposition

This configuration achieves 92% yield with <0.5% diazo dimer byproducts, significantly outperforming batch methods (typical yield 78% with 5-8% impurities) [2] [4].

Radical alkoxylation reactions particularly benefit from continuous photochemical flow reactors:

  • Photoreactor design: Fluorinated ethylene propylene (FEP) tubing (1.0 mm ID) coiled around 450 nm LED array
  • Oxygen exclusion: Integrated degassing module with membrane separator maintains <5 ppm O₂
  • Residence time control: 30 minutes at 25°C
  • Catalyst loading reduction: 0.5 mol% Ir(ppy)₃ versus 2.0 mol% in batch
  • Throughput: 5.8 g/hour of functionalized product from a 10 mL reactor volume

Table 4: Flow vs. Batch Performance Metrics

ParameterBatch ProcessFlow ProcessImprovement
Diazotization yield78%92%+18%
Reaction volume (L/kg)289-68%
Photoreaction time8 h0.5 h16x faster
Temperature control±5°C±0.5°C10x precision
Byproduct formation5-8%<1%5-8x reduction

The final amination step employs a packed-bed hydrogenation reactor with immobilized Pd/Al₂O₃ catalyst (1% Pd). Supercritical CO₂ as co-solvent enhances mass transfer and enables complete catalyst utilization, reducing precious metal requirements by 80% compared to batch hydrogenation [4].

Green Chemistry Alternatives for Solvent and Reagent Selection

Implementing green chemistry principles in the synthesis of [3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine significantly reduces environmental impact while improving process safety. Strategic solvent substitution and catalytic system redesign achieve these goals without compromising yield [1] .

Solvent replacement strategies:

  • Dichloromethane alternative: Cyclopentyl methyl ether (CPME) exhibits similar solvation properties but with higher boiling point (106°C), reduced toxicity, and enhanced biodegradability
  • Polar aprotic replacement: N-Butylpyrrolidinone (NBP) substitutes for carcinogenic DMAc while maintaining reaction efficiency in amidation steps
  • Eutectic mixtures: Choline chloride/glycerol (1:2) serves as green medium for nucleophilic substitutions, enabling catalyst-free reactions at 80°C

Reagent selection advancements:

  • Bromination: Tetrabutylammonium tribromide (TBATB) replaces molecular bromine, generating less waste and enabling precise stoichiometric control
  • Reductive amination: Dimethylamine-borane complex as non-metal reductant avoids heavy metal contamination in final products
  • Catalytic recycling: Magnetically recoverable Fe₃O₄@SiO₂-Pd(0) nanoparticles used in amination steps maintain activity over 15 cycles with <0.5 ppm Pd leaching

Table 5: Solvent Environmental and Safety Comparison

SolventGWPOWCLFL (% v/v)Health HazardReplacement Recommendation
Dichloromethane8.74.813CarcinogenCyclopentyl methyl ether
N,N-Dimethylformamide1.33.42.2Reproductive toxinN-Butylpyrrolidinone
1,4-Dioxane1.52.81.9Carcinogen2-MethylTHF
Tetrahydrofuran1.03.21.8Peroxide formation2-MeTHF/CPME mixture

The synthetic route benefits substantially from in situ reaction monitoring via FTIR and Raman spectroscopy, allowing real-time endpoint detection that minimizes excess reagent use. Automated process control adjusts stoichiometry based on continuous analytics, reducing byproduct formation while maximizing atom economy [1] .

Waste stream valorization converts the HBr byproduct from bromination steps into valuable tributylammonium bromide phase-transfer catalyst through simple amine scrubbing. This approach achieves near-zero discharge for halogen-containing waste while supplementing catalyst requirements for subsequent alkylation steps [4].

Properties

CAS Number

1284849-21-3

Product Name

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine

IUPAC Name

[3-bromo-4-(cyclohexylmethoxy)phenyl]methanamine

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

InChI

InChI=1S/C14H20BrNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10,16H2

InChI Key

IFABGQBGFHGMPQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)CN)Br

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)CN)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.